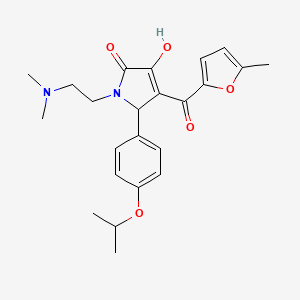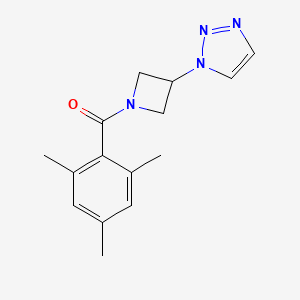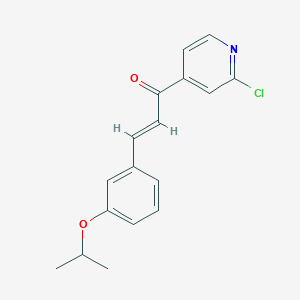![molecular formula C19H28N2O3 B2496575 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide CAS No. 921864-11-1](/img/structure/B2496575.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide involves complex chemical procedures that may include intramolecular conjugate displacement reactions or reactions of acetates of Morita-Baylis-Hillman adducts (Ahn, S., Jang, S., Kim, Y.K., & Lee, K., 2012). Additionally, innovative one-pot multicomponent reactions have been developed, utilizing 2-aminophenols, Meldrum's acid, and isocyanides to synthesize related tetrahydrobenzo[b][1,4]oxazepine derivatives (Shaabani, A., Mofakham, H., Maleki, A., & Hajishaabanha, F., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this family has been elucidated through techniques such as X-ray crystallography, revealing intricate details about their configuration and conformation. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provides insights into the molecular architecture of related compounds, showcasing the potential for detailed structural analysis (Al-Hourani, B., et al., 2016).
Chemical Reactions and Properties
The reactivity of tetrahydrobenzo[b][1,4]oxazepin derivatives is characterized by their participation in various chemical reactions, including conjugate displacement and intramolecular cyclization. These reactions are crucial for the synthesis and functionalization of the core structure, enabling the development of compounds with tailored properties (Bakthadoss, M., & Murugan, G., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Although specific data on N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide is scarce, related research indicates that slight modifications in the molecular structure can significantly impact these properties, suggesting a need for further investigation.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, photophysical properties, and electrochemical behavior, are pivotal for understanding the compound's potential applications. For example, the photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a related compound, indicate strong blue emission in dichloromethane, highlighting the potential for applications in optoelectronic devices (Petrovskii, P.P., et al., 2017).
Wissenschaftliche Forschungsanwendungen
Nanoparticle Carriers for Agricultural Fungicides
Research on solid lipid nanoparticles and polymeric nanocapsules has shown these carriers can enhance the delivery and efficacy of agricultural fungicides such as carbendazim and tebuconazole. These systems offer benefits such as modified release profiles, reduced environmental toxicity, and improved stability, which could be analogous to potential applications of complex organic compounds in agriculture and environmental management (Campos et al., 2015).
Novel Organic Syntheses
The synthesis of new organic compounds with potential applications in materials science, pharmaceuticals, and chemical sensors is an area of intense research. For example, novel synthetic methodologies have been developed for creating tetracyclic 1,4-oxazepines, which are designed for improved solubility and potential pharmaceutical applications. This indicates a broader interest in synthesizing and studying complex organic molecules for diverse applications (Sapegin et al., 2014).
Antidepressant and Anxiolytic Properties
Another area of research involves the development of compounds with specific pharmacological activities. Compounds such as dibenzo[b,f]oxepin derivatives have been studied for their antidepressant and anxiolytic properties, highlighting the pharmaceutical potential of complex organic molecules. These studies focus on understanding the mechanism of action, optimizing efficacy, and minimizing side effects, which could be relevant for the development of new medications (Bartolomé et al., 2005).
Neuroprotective Effects
Research into compounds with neuroprotective effects, such as CGP 3466, demonstrates the potential of complex organic molecules in treating neurodegenerative diseases like Parkinson's. These studies explore the ability of such compounds to protect dopaminergic neurons, offering insights into potential therapeutic applications (Waldmeier et al., 2000).
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-6-9-21-15-11-14(20-17(22)10-13(2)3)7-8-16(15)24-12-19(4,5)18(21)23/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPGDQKKKUIODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)CC(C)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)

![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)




![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)
![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)
![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)